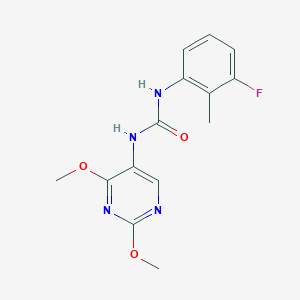
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrimidine ring substituted with two methoxy groups and a urea linkage connecting it to a fluorinated methylphenyl group
Métodos De Preparación
The synthesis of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethoxybenzaldehyde and a nitrogen source like urea or guanidine.
Introduction of the Fluorinated Methylphenyl Group: The fluorinated methylphenyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorinated aromatic compound reacts with an intermediate formed from the pyrimidine ring synthesis.
Coupling Reaction: The final step involves coupling the pyrimidine ring with the fluorinated methylphenyl group through a urea linkage. This is typically achieved using reagents like isocyanates or carbamoyl chlorides under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its fluorinated group can be useful for imaging and tracking within biological systems.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may impart specific pharmacological properties, making it a candidate for therapeutic agents targeting various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s urea linkage and fluorinated aromatic group allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea can be compared with other similar compounds, such as:
1-(2,4-Dimethoxypyrimidin-5-yl)-3-phenylurea: This compound lacks the fluorinated methylphenyl group, which may result in different chemical and biological properties.
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-chloro-2-methylphenyl)urea: The presence of a chlorine atom instead of a fluorine atom can lead to variations in reactivity and interactions with biological targets.
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-bromo-2-methylphenyl)urea:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various research and industrial applications.
Propiedades
IUPAC Name |
1-(2,4-dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3/c1-8-9(15)5-4-6-10(8)17-13(20)18-11-7-16-14(22-3)19-12(11)21-2/h4-7H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQKQGNSLLTKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=CN=C(N=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone](/img/structure/B2478703.png)

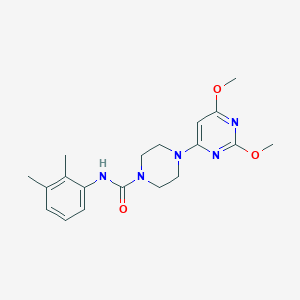
![(E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2478709.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2478710.png)
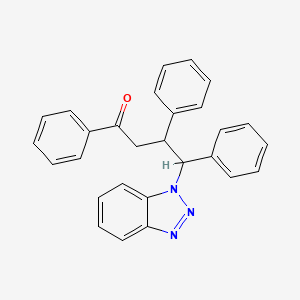
![4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2478712.png)
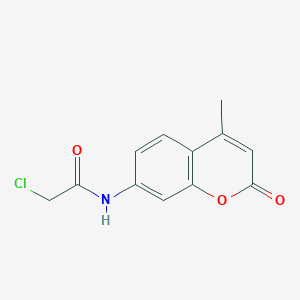
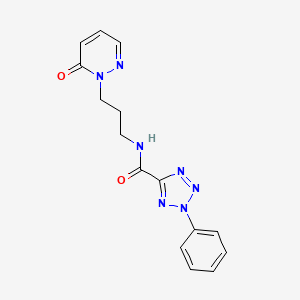


![1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2478720.png)
![4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride](/img/structure/B2478721.png)

